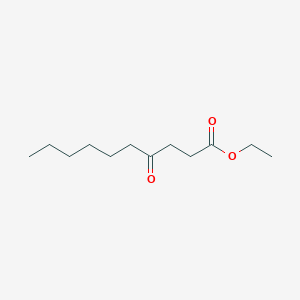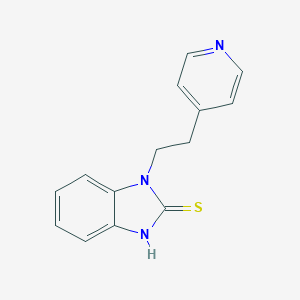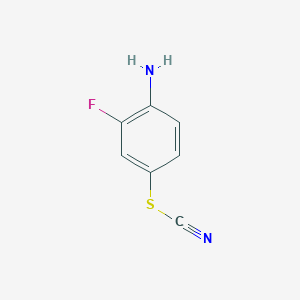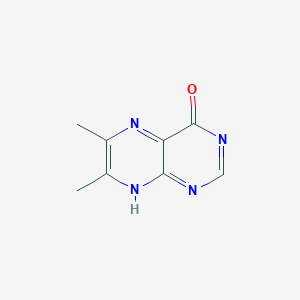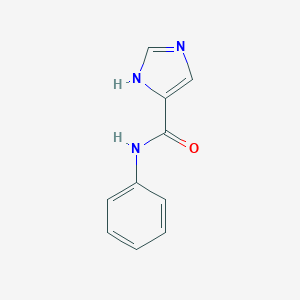
Benzo(a)perylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo(a)perylene is a polycyclic aromatic hydrocarbon (PAH) that is commonly found in the environment, particularly in air pollution. It is a highly toxic compound that has been extensively studied for its potential health effects.
Mecanismo De Acción
The mechanism of action of Benzo(a)perylene is still not fully understood. It is believed to exert its toxic effects through the formation of reactive oxygen species (ROS) and the induction of oxidative stress. The compound can also bind to DNA, forming adducts that can lead to mutations and cancer.
Efectos Bioquímicos Y Fisiológicos
Benzo(a)perylene has been shown to affect various biochemical and physiological processes in the body. It can induce inflammation, alter immune function, and disrupt hormone signaling. The compound can also affect the metabolism of drugs and other xenobiotics, leading to potential drug interactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzo(a)perylene is a highly toxic compound that requires caution when handling. It is commonly used in lab experiments to study its toxic effects and potential health risks. However, its high toxicity also poses limitations, as it can be difficult to work with and may require specialized equipment and protocols.
Direcciones Futuras
Future research on Benzo(a)perylene should focus on understanding its mechanism of action and potential health effects in humans. Studies should also investigate ways to mitigate exposure to the compound, such as through air pollution control measures and lifestyle changes. Additionally, research should explore the potential use of Benzo(a)perylene as a biomarker for exposure to environmental pollutants.
Aplicaciones Científicas De Investigación
Benzo(a)perylene has been extensively studied for its potential health effects, particularly its carcinogenicity. It has been shown to induce tumors in various animal models, including mice, rats, and fish. The compound is also mutagenic and genotoxic, causing DNA damage and chromosomal aberrations.
Propiedades
Número CAS |
11057-45-7 |
|---|---|
Nombre del producto |
Benzo(a)perylene |
Fórmula molecular |
C24H14 |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
hexacyclo[11.9.1.114,18.02,7.09,23.022,24]tetracosa-1(23),2,4,6,8,10,12,14,16,18(24),19,21-dodecaene |
InChI |
InChI=1S/C24H14/c1-2-10-18-16(6-1)14-17-9-5-12-20-19-11-3-7-15-8-4-13-21(22(15)19)24(18)23(17)20/h1-14H |
Clave InChI |
JDPBLCQVGZLACA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C4C3=C2C5=CC=CC6=C5C4=CC=C6 |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C=CC=C4C3=C2C5=CC=CC6=C5C4=CC=C6 |
Otros números CAS |
191-85-5 |
Sinónimos |
benzoperylene |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


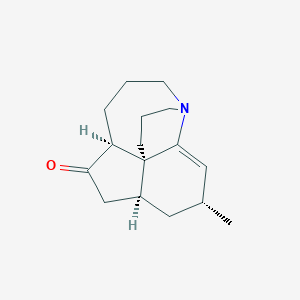
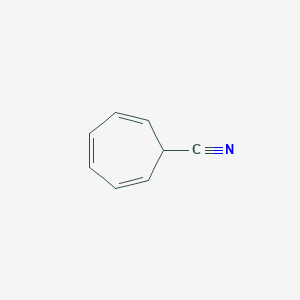
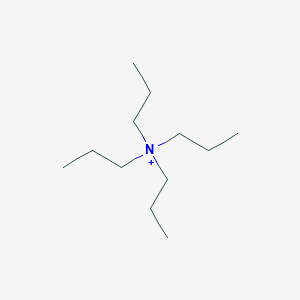
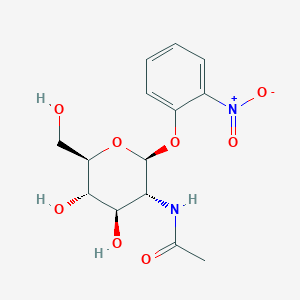
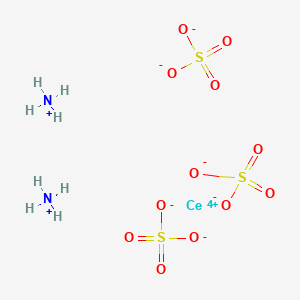
![(6R,7R)-3-(Acetyloxymethyl)-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B79316.png)
![4-[(E)-2-(4-diazonio-2-sulfophenyl)ethenyl]-3-sulfobenzenediazonium](/img/structure/B79317.png)

